molecular formula C12H7FIN3 B8747857 1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine

1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B8747857
M. Wt: 339.11 g/mol
InChI Key: PCDNJPXIKCWEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C12H7FIN3 and its molecular weight is 339.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7FIN3

Molecular Weight

339.11 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-iodopyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H7FIN3/c13-8-1-3-9(4-2-8)17-12-10(7-16-17)11(14)5-6-15-12/h1-7H

InChI Key

PCDNJPXIKCWEFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=CC(=C3C=N2)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 16×100 mm Chem-Glass reaction tube under N2 was added 2-fluoro-4-iodonicotinaldehyde (600 mg, 2.390 mmol), (4-fluorophenyl)hydrazine (332 mg, 2.63 mmol) and anhydrous NMP (3.2 mL). The reaction mixture was flushed with argon, securely capped, stirred for 20 min at room temperature, and then placed in a 185° C. oil bath for 2 h. The reaction mixture was then allowed to stir at room temperature for 16 h. The reaction mixture was diluted with EtOAc (200 mL) and the organic layer was extracted with water (5×50 mL), brine (1×50 mL), dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by Biotage Silica gel chromatography on a 90 g Thompson Single Step™ silica cartridge using a linear gradient from 100% hexanes to 100% dichloromethane over 12 column volumes to give 480 mg (59.2%) of the title compound, Intermediate 2A, as an off white solid. 1H NMR (500 MHz, methanol-d4) δ ppm 8.22-8.28 (3 H, m), 8.15 (1 H, s), 7.78 (1 H, d, J=4.88 Hz), 7.25-7.37 (2 H, m). LC/MS (Condition A): 100% purity; ret. T=2.9 min, (M+H)+ 339.97.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
332 mg
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Yield
59.2%

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